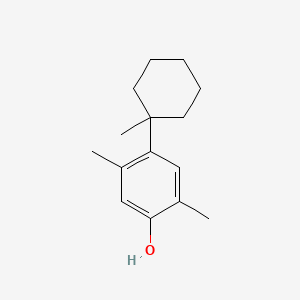
Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- is a chemical compound with a complex structure that includes a phenol group substituted with two methyl groups and a 1-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- typically involves the alkylation of phenol with 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired substitution occurs at the correct positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects, are being conducted.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and interact with active sites, while the methyl and cyclohexyl groups can influence the compound’s hydrophobic interactions and overall binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,5-dimethyl-: This compound lacks the 1-methylcyclohexyl group but shares similar chemical properties.
Phenol, 2,4-dimethyl-: Another similar compound with different substitution patterns on the phenol ring.
Uniqueness
Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- is unique due to the presence of the 1-methylcyclohexyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
64924-63-6 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2,5-dimethyl-4-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C15H22O/c1-11-10-14(16)12(2)9-13(11)15(3)7-5-4-6-8-15/h9-10,16H,4-8H2,1-3H3 |
InChI Key |
XSCIZFUSYIOBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C2(CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















